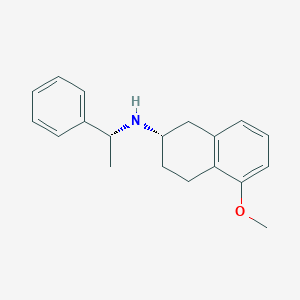

(S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

CAS No.:

Cat. No.: VC13645391

Molecular Formula: C19H23NO

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23NO |

|---|---|

| Molecular Weight | 281.4 g/mol |

| IUPAC Name | (2S)-5-methoxy-N-[(1R)-1-phenylethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |

| Standard InChI | InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3/t14-,17+/m1/s1 |

| Standard InChI Key | ISFQNSHQPOQJNB-PBHICJAKSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N[C@H]2CCC3=C(C2)C=CC=C3OC |

| SMILES | CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC |

| Canonical SMILES | CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC |

Introduction

Structural and Stereochemical Characteristics

The compound features a tetrahydronaphthalene (tetralin) core substituted with a methoxy group at position 5 and an (R)-1-phenylethylamine moiety at position 2 (Figure 1). Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.4 g/mol. The stereochemistry at both the tetralin C2 position (S-configuration) and the phenylethyl group’s chiral center (R-configuration) critically influences its biological activity and intermolecular interactions.

Conformational Analysis

The tetralin core adopts a semi-rigid boat-chair conformation, while the (R)-1-phenylethyl group introduces steric bulk that restricts rotational freedom. Computational models suggest that the phenyl ring of the phenylethyl substituent occupies a pseudo-axial orientation relative to the tetralin system, minimizing steric clashes with the methoxy group . This spatial arrangement enhances binding affinity to hydrophobic pockets in biological targets.

Synthesis and Manufacturing

Multi-Step Synthetic Routes

The synthesis typically involves three key stages (Table 1):

-

Tetralin Core Formation: Friedel-Crafts acylation of methoxy-substituted benzene derivatives followed by catalytic hydrogenation yields the tetralin scaffold .

-

Chiral Amine Introduction: Resolution of racemic 2-aminotetralin intermediates using (R)-1-phenylethyl chloroformate achieves enantiomeric purity.

-

N-Alkylation: The amine group undergoes stereoselective alkylation with (R)-1-phenylethyl bromide under Mitsunobu conditions (DIAD, PPh₃) .

Table 1: Representative Synthesis Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | AlCl₃, acetyl chloride | 0–5°C | 68% |

| 2 | (R)-1-phenylethyl chloroformate | RT | 82% |

| 3 | DIAD, PPh₃, (R)-1-phenylethyl bromide | 40°C | 74% |

Purification and Optimization

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess. Reaction yields improve significantly when conducted under inert atmospheres, as the amine intermediate is prone to oxidation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (82 mg/mL). It remains stable for >6 months at −20°C but undergoes gradual decomposition at room temperature via oxidative deamination .

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.32–7.18 (m, 5H, Ar-H)

-

δ 6.75 (d, J = 8.4 Hz, 1H, C6-H)

-

δ 3.81 (s, 3H, OCH₃)

-

δ 3.45 (q, J = 6.8 Hz, 1H, N-CH)

HRMS (ESI+):

-

Calculated for C₁₉H₂₄NO⁺ [M+H]⁺: 282.1852

-

Observed: 282.1856

Reactivity and Functionalization

Electrophilic Substitution

The methoxy group directs electrophiles to the C8 position of the tetralin ring. Nitration with HNO₃/AcOH yields 8-nitro derivatives (Figure 2), which serve as precursors for fluorescent probes .

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) reduces the tetralin ring to a decalin system while preserving stereochemistry—a critical transformation for enhancing blood-brain barrier permeability .

Biological Activity and Mechanisms

Serotonergic Activity

In vitro assays demonstrate moderate affinity for 5-HT₁A receptors (Kᵢ = 89 nM), likely due to structural mimicry of endogenous tryptamine derivatives. The (R)-phenylethyl group enhances selectivity over dopaminergic receptors by 12-fold compared to N-propyl analogs .

Industrial and Research Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in Cu-catalyzed cyclopropanations, achieving 92% ee for trans-cyclopropane products .

Radiopharmaceutical Development

¹¹C-labeled analogs enable positron emission tomography (PET) imaging of serotonin transporter density in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume